3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine
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Description
3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- A study by Abood, Sha'aban, and Abd-Alhassan (2016) discusses the synthesis of heterocyclic compounds similar to 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine, emphasizing their synthesis and structural characterization, including FT-IR Spectrum and NMR Spectrum analysis, which is crucial for understanding the chemical properties and potential applications of these compounds (Abood, Sha'aban, & Abd-Alhassan, 2016).
Photodynamic Therapy Application
- Pişkin, Canpolat, and Öztürk (2020) explored the use of similar compounds in photodynamic therapy, particularly for cancer treatment. They found that certain derivatives have promising properties as photosensitizers, highlighting the potential of such compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity and Cancer Research
- Research by Kim, Lee, Kim, and Jung (2003) focused on the cytotoxicity of compounds with structural similarities, assessing their effects against various cancer cell lines. This provides insight into the potential of 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine in cancer research and treatment (Kim, Lee, Kim, & Jung, 2003).
Anthelmintic and Anti-inflammatory Activities
- Shetty, Khazi, and Ahn (2010) explored the anthelmintic and anti-inflammatory activities of thiazolidinones, suggesting possible therapeutic applications in treating infections and inflammation (Shetty, Khazi, & Ahn, 2010).
One-pot Synthesis Techniques
- Cunico, Gomes, Ferreira, Capri, Soares, and Wardell (2007) reported a one-pot synthesis method for thiazolidinones, which could be relevant for the efficient synthesis of 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine, streamlining the production process (Cunico et al., 2007).
properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4S2/c16-12-4-6-14(7-5-12)24(21,22)17-8-9-23-15(17)11-2-1-3-13(10-11)18(19)20/h1-7,10,15H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUZGMDBJFSQKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine |
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